3-Bromo-1-(triisopropylsilyl)-1-propyne
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Overview
Description
3-Bromo-1-(triisopropylsilyl)-1-propyne is an organosilicon compound with the molecular formula C12H23BrSi. This compound is characterized by the presence of a bromine atom and a triisopropylsilyl group attached to a propyne backbone. It is commonly used in organic synthesis due to its reactivity and the protective nature of the triisopropylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(triisopropylsilyl)-1-propyne typically involves the bromination of 1-(triisopropylsilyl)-1-propyne. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(triisopropylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes.
Reduction Reactions: The compound can be reduced to form 1-(triisopropylsilyl)-1-propyne by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in the presence of a base like triethylamine (Et3N).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of 1-(triisopropylsilyl)-1-azidopropyne or 1-(triisopropylsilyl)-1-thiopropyne.
Coupling Reactions: Formation of 1-(triisopropylsilyl)-1,3-diyne derivatives.
Reduction Reactions: Formation of 1-(triisopropylsilyl)-1-propyne.
Scientific Research Applications
3-Bromo-1-(triisopropylsilyl)-1-propyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and molecular probes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(triisopropylsilyl)-1-propyne involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the triple bond in the propyne backbone allows for coupling reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-propyne: Lacks the triisopropylsilyl group, making it less stable and more reactive.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of a triisopropylsilyl group, resulting in different steric and electronic properties.
3-Bromo-1-(triethylsilyl)-1-propyne: Similar structure but with a triethylsilyl group, leading to variations in reactivity and stability.
Uniqueness
3-Bromo-1-(triisopropylsilyl)-1-propyne is unique due to the presence of the bulky triisopropylsilyl group, which provides enhanced stability and selectivity in reactions. This makes it a valuable compound in organic synthesis, particularly in the preparation of complex molecules and advanced materials.
Properties
Molecular Formula |
C12H23BrSi |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-bromoprop-1-ynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H23BrSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-12H,8H2,1-6H3 |
InChI Key |
IEDKWVCTWQYKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CCBr)(C(C)C)C(C)C |
Origin of Product |
United States |
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